molecular formula C18H22F6N2O3 B2683934 N-(2-piperidinoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide CAS No. 400080-12-8

N-(2-piperidinoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide

Cat. No.: B2683934
CAS No.: 400080-12-8
M. Wt: 428.375
InChI Key: UKQYEONDIIEFPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Benzenecarboxamide Derivative Research

Historical Development and Discovery

Benzenecarboxamide derivatives emerged as a critical class of organic compounds in the mid-20th century, driven by their structural versatility and bioactivity. Early work focused on modifying the benzene ring with electron-withdrawing groups to enhance metabolic stability and receptor binding. The introduction of trifluoroethoxy substituents, as seen in N-(2-piperidinoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide, originated from efforts to combine fluorinated motifs with aromatic backbones to optimize pharmacokinetic properties.

The discovery of flecainide hydrochloride in the 1970s marked a pivotal moment, as its benzenecarboxamide core demonstrated potent antiarrhythmic activity. Structural analogs, including the subject compound, were subsequently synthesized to explore modifications at the piperidine and trifluoroethoxy positions. Early synthetic routes involved nucleophilic aromatic substitution and amide coupling, with yields optimized through iterative adjustments to reaction conditions.

Table 1: Key Milestones in Benzenecarboxamide Derivative Research
Year Development Significance
1975 Synthesis of flecainide hydrochloride Established benzenecarboxamides as antiarrhythmics
1988 Introduction of trifluoroethoxy groups Enhanced metabolic stability and lipophilicity
2013 Ferrocenylmethyl-amino acid derivatives Expanded applications to anticancer research
2021 Novel piperazine-coupled sulfonamides Demonstrated multitargeting potential

Position in Contemporary Medicinal Chemistry

In modern drug design, this compound exemplifies the strategic use of fluorinated groups to fine-tune molecular interactions. The trifluoroethoxy moieties confer high electronegativity, improving membrane permeability and resistance to oxidative metabolism. Computational studies suggest that the piperidinoethyl side chain enhances binding to ion channels by forming hydrophobic interactions with conserved residues, a feature shared with flecainide.

Recent work has prioritized hybrid structures that merge benzenecarboxamides with heterocyclic systems. For example, coupling with pyridylmethyl groups (as in 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-pyridylmethyl)benzamide) has yielded compounds with improved aqueous solubility while retaining target affinity. Such innovations underscore the scaffold’s adaptability in addressing diverse therapeutic targets, from cardiac arrhythmias to enzymatic inhibition.

Relationship to Flecainide Research Domain

Flecainide’s success as a Class IC antiarrhythmic agent established benzenecarboxamides as privileged structures for sodium channel modulation. This compound diverges from flecainide by replacing the piperidinylmethyl group with a piperidinoethyl chain, altering the compound’s conformational flexibility and charge distribution.

Table 2: Structural Comparison with Flecainide Hydrochloride
Feature Flecainide Hydrochloride Subject Compound
Core Structure 2,5-Bis(2,2,2-trifluoroethoxy)benzamide 2,5-Bis(2,2,2-trifluoroethoxy)benzamide
Side Chain Piperidinylmethyl Piperidinoethyl
Fluorination Pattern Two trifluoroethoxy groups Two trifluoroethoxy groups
Ionization State Protonated piperidine at physiological pH Similar protonation profile

This structural analogy suggests shared mechanistic pathways, particularly in sodium channel blockade. However, the elongated ethyl spacer in the subject compound may influence off-target selectivity, a hypothesis supported by molecular docking studies.

Academic Research Evolution Timeline

The academic trajectory of benzenecarboxamide derivatives reflects shifting priorities in synthetic organic chemistry and pharmacology:

  • 1970s–1980s : Focus on electrophysiological activity, culminating in flecainide’s clinical adoption.
  • 1990s–2000s : Exploration of fluorinated analogs to address pharmacokinetic limitations.
  • 2010s : Integration with metallocene moieties (e.g., ferrocenyl groups) for anticancer applications.
  • 2020s : High-throughput screening and computational modeling to optimize target engagement.

A landmark 2021 study demonstrated the efficacy of piperazine-coupled sulfonamides in multitarget therapies, leveraging the benzenecarboxamide scaffold’s versatility. Concurrently, advances in spectroscopic characterization (e.g., 2D NMR, X-ray crystallography) have resolved previously ambiguous structural features, enabling precise structure-activity relationship (SAR) analyses.

Current Research Landscape and Priorities

Contemporary investigations prioritize three domains:

  • Synthetic Methodology : Developing catalyst-free amidation protocols to reduce byproduct formation.
  • Target Diversification : Evaluating kinase and protease inhibition, inspired by successes in HIV protease inhibitor design.
  • Hybrid Systems : Combining benzenecarboxamides with bioactive moieties (e.g., amino acids) to enhance tissue specificity.
Table 3: Emerging Applications of Benzenecarboxamide Derivatives
Application Area Example Compound Key Finding
Anticancer Agents Ferrocenylmethyl-glycine derivatives IC~50~ values ≤ 2 µM in leukemia cells
Antiviral Therapeutics P2′ benzene carboxamide inhibitors Improved binding to HIV-1 protease
Cardiovascular Agents Piperidinoethyl analogs Enhanced sodium channel selectivity

Future research aims to resolve challenges in bioavailability and metabolic clearance, particularly for chronic indications. Collaborative efforts between synthetic chemists and computational biologists are expected to drive innovations in this field.

Properties

IUPAC Name

N-(2-piperidin-1-ylethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F6N2O3/c19-17(20,21)11-28-13-4-5-15(29-12-18(22,23)24)14(10-13)16(27)25-6-9-26-7-2-1-3-8-26/h4-5,10H,1-3,6-9,11-12H2,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQYEONDIIEFPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-Piperidinoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and characteristics:

  • Molecular Formula : C18_{18}H22_{22}F6_{6}N2_{2}O3_{3}
  • Molecular Weight : 428.37 g/mol
  • CAS Number : 400080-12-8
  • Purity : >90% .

This compound exhibits various biological activities primarily through its interaction with specific receptors and enzymes. The trifluoroethoxy groups enhance lipophilicity, potentially increasing membrane permeability and bioavailability.

  • Receptor Interaction : The compound may act as an antagonist or modulator for certain neurotransmitter receptors, influencing central nervous system (CNS) activity.
  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, affecting drug metabolism and efficacy.

Antidepressant and Anxiolytic Effects

Research indicates that compounds similar to this compound exhibit antidepressant and anxiolytic properties. A study on related piperidine derivatives showed significant reduction in depressive-like behaviors in animal models .

Anticancer Properties

Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, a related compound was found to inhibit cell proliferation in breast cancer cells by inducing apoptosis . The exact mechanism involves the modulation of signaling pathways associated with cell survival.

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective effects of this class of compounds. In vitro studies have shown that they can protect neuronal cells from oxidative stress-induced damage . This property could be beneficial in treating neurodegenerative diseases.

Case Studies

  • Study on Antidepressant Activity :
    • Objective : To evaluate the antidepressant effects of piperidine derivatives.
    • Methodology : Behavioral tests in mice (forced swim test).
    • Results : Significant decrease in immobility time compared to control groups.
    • : Supports the potential use of piperidine derivatives in managing depression .
  • Cytotoxicity Assay :
    • Objective : Assess the anticancer potential against human breast cancer cell lines.
    • Methodology : MTT assay to measure cell viability.
    • Results : IC50 values indicated effective inhibition of cell growth at low concentrations.
    • : Promising candidate for further development as an anticancer agent .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntidepressantReduced depressive behaviors
AnticancerInhibition of cell proliferation
NeuroprotectiveProtection against oxidative stress

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Research indicates that derivatives of compounds similar to N-(2-piperidinoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide exhibit significant anticancer properties. A study evaluating various benzamide derivatives demonstrated that certain structural modifications led to enhanced potency against cancer cell lines. For instance, compounds with similar piperidine structures have shown effective inhibition of growth in colorectal carcinoma cell lines (HCT116) at low concentrations (IC50 values as low as 4.53 µM) .

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Cancer Type
Compound N95.85Colorectal Carcinoma
Compound N184.53Colorectal Carcinoma
5-FU9.99Standard Drug Comparison

2. Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar compounds have been evaluated for their effectiveness against various bacterial strains and fungi. The presence of trifluoroethoxy groups may contribute to enhanced membrane permeability and interaction with microbial targets .

Synthesis and Derivative Studies

The synthesis of this compound has been documented in patent literature, indicating a method for producing this compound with potential pharmaceutical applications . The synthetic pathways often involve the coupling of piperidine derivatives with trifluoroethoxy-substituted benzenes.

Case Studies and Research Findings

A comprehensive examination of related compounds has been conducted to assess their biological activities:

  • Study on Benzamide Derivatives : Research highlighted the design and synthesis of various benzamide derivatives that showed promising results against microbial infections and cancer cell lines. The study utilized methods such as Sulforhodamine B assays to evaluate anticancer activity .
  • In Silico Studies : Computational studies have also been employed to predict the binding affinities of these compounds to specific biological targets, enhancing the understanding of their mechanisms of action .

Chemical Reactions Analysis

1.2. Acid Chloride Formation and Amide Coupling

The benzoic acid intermediate is activated via acid chloride formation using thionyl chloride or PCl₅. Subsequent coupling with 2-(aminomethyl)piperidine proceeds via two routes :

Route A: Direct Coupling

  • Acid chloride reacts with 2-(aminomethyl)piperidine in anhydrous dichloromethane.

  • Challenge : Non-selective acylation at both piperidine nitrogen atoms produces a mixture of regioisomers (up to 15% impurity) .

Route B: Pyridine Intermediate Hydrogenation

  • React acid chloride with 2-(aminomethyl)pyridine to form N-(pyridin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide (CID 93669) .

  • Catalytic hydrogenation (H₂, 0.59 MPa) over Pt/C or Pd/C reduces the pyridine ring to piperidine, yielding Flecainide hydrochloride (CID 21447164) .

Hydrogenation Parameters

ParameterValue
Catalyst5% Pt/C or Pd/C
Temperature69–72°C
SolventEthanol/Water (1:1)
Yield>90%

2.2. Hydrolysis Under Basic Conditions

The trifluoroethoxy groups are susceptible to hydrolysis in strong alkaline media (e.g., NaOH >1M), forming 2,5-dihydroxybenzamide derivatives (e.g., CID 134295) .

3.1. Thermal Degradation

Flecainide hydrochloride decomposes above 200°C, releasing CO₂ and forming piperidine derivatives (NIST Webbook) .

3.2. Photodegradation

Exposure to UV light (λ = 254 nm) induces cleavage of the benzamide bond, yielding 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid and 2-(aminomethyl)piperidine .

4.1. Solvent Selection

Glymes (e.g., tetraglyme) improve reaction efficiency in Ullmann coupling due to their high boiling points (275°C) and ability to stabilize Cu(I) intermediates (PMC) .

4.2. Catalytic System

Copper catalysts (CuI/CuSO₄) enhance coupling yields (>95%) compared to traditional Pd-based systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader family of 2,5-bis(2,2,2-trifluoroethoxy)benzamides, where structural variations in the amine substituent significantly influence pharmacological properties. Below is a detailed comparison with key analogs:

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Amine Substituent Key Features
N-(2-piperidinoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide C18H22F6N2O3 (inferred) ~428.4 g/mol Piperidine linked via ethyl chain (-CH2-CH2-) Hypothesized extended chain length may alter binding kinetics vs. flecainide
Flecainide (N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide) C17H20F6N2O3 414.34 g/mol Piperidine linked via methyl chain (-CH2-) FDA-approved antiarrhythmic; blocks Nav1.5, Kv1.5, and Kv11.1 channels
NU-FL (N-(2-ethylmorpholino)-2,5-bis(2,2,2-trifluoroethoxy)benzamide) C18H20F6N2O4 (inferred) ~454.4 g/mol Ethylmorpholine substituent Experimental compound; synthesis involves modified coupling methods
Impurity-A (4-methylpiperidine variant) C18H22F6N2O3 ~428.4 g/mol 4-Methylpiperidine linked via methyl chain Process-related impurity in flecainide synthesis; controlled during manufacturing
N-(2-pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide C17H14F6N2O3 408.3 g/mol Pyridine substituent Heterocyclic variant; potential altered receptor affinity

Key Research Findings

  • Flecainide vs. No direct activity data is available, but flecainide’s efficacy against ventricular tachycardia suggests a benchmark for comparison .
  • Impurity-A: While structurally similar to flecainide, this impurity lacks therapeutic approval and is rigorously controlled (<0.1% in final drug substance) due to unknown safety profiles .
  • NU-FL : Preliminary studies suggest modified sodium channel blockade kinetics compared to flecainide, though clinical data is lacking .

Q & A

Basic Research Questions

What are the common synthetic routes for N-(2-piperidinoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide?

The synthesis typically involves two key steps:

Acyl Chloride Formation : 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid (CAS 35480-52-5) is converted to its acyl chloride using thionyl chloride or similar reagents .

Amination : The acyl chloride reacts with piperidin-2-ylmethanamine under controlled conditions (e.g., dichloromethane, inert atmosphere) to form the benzamide backbone. Subsequent neutralization with acetic acid yields flecainide acetate .

  • Critical Parameters : Solvent choice (e.g., ethanol for crystallization) and stoichiometric ratios influence yield and purity. Catalytic hydrogenation (e.g., Raney nickel) may reduce nitro intermediates in alternative routes .

What validated analytical methods are used to characterize flecainide acetate?

  • HPLC with UV Detection : Pharmacopeial standards (USP, EP) specify reverse-phase HPLC with C18 columns, using mobile phases like acetonitrile-phosphate buffer (pH 3.0) for impurity profiling .
  • Mass Spectrometry (LC-MS) : Identifies process-related impurities (e.g., methylpiperidine derivatives) via fragmentation patterns .
  • UV Spectroscopy : Absorption maxima at 205, 230, and 300 nm (ethanol) confirm structural integrity .

How is the stereochemistry of flecainide acetate resolved, and why is it significant?

  • Resolution Method : Chiral chromatography or enantioselective synthesis using (S)-piperidin-2-ylmethanamine isolates the (S)-enantiomer (CAS 99495-92-8), which exhibits higher sodium channel-blocking activity .
  • Pharmacological Impact : The (S)-enantiomer shows 2–3× greater potency in blocking cardiac Na<sup>+</sup> channels (IC50 ≈ 3.4 µM) compared to the (R)-form, influencing antiarrhythmic efficacy .

Advanced Research Questions

What process-related impurities arise during flecainide synthesis, and how are they controlled?

  • Key Impurities :
    • 2,5-Bis(2,2,2-trifluoroethoxy)-N-((4-methylpiperidin-2-yl)methyl)benzamide : Forms via incomplete methylation during catalytic hydrogenation .
    • Pyridine Derivatives : Side reactions during amination (e.g., N-(pyridin-2-ylmethyl) analogs) .
  • Control Strategies :
    • Reaction Monitoring : Real-time HPLC tracks intermediate purity.
    • Crystallization Optimization : Ethanol recrystallization reduces impurity levels to <0.1% .

How do structural modifications (e.g., trifluoroethoxy groups) influence flecainide’s mechanism of action?

  • Sodium Channel Blockade : The trifluoroethoxy groups enhance lipophilicity (logP ≈ 4.16), promoting membrane penetration and binding to the Na<sup>+</sup> channel’s inactivated state .
  • Delayed Rectifier Potassium (IKr) Inhibition : The benzamide core interacts with HERG channel residues (e.g., Tyr652), with trifluoroethoxy substituents modulating affinity (IC50 ≈ 1.5 µM) .

What experimental models are used to study flecainide’s antiarrhythmic effects?

  • In Vitro Electrophysiology : HEK293 cells expressing human Na<sup>+</sup> or HERG channels assess voltage-dependent block .
  • Isolated Heart Models : Langendorff-perfused guinea pig hearts evaluate action potential prolongation and conduction velocity .
  • Contradictions in Data : Discrepancies in IC50 values (e.g., Na<sup>+</sup> vs. K<sup>+</sup> channels) arise from species-specific channel isoforms or experimental conditions (e.g., pacing frequency) .

How do synthesis route variations impact impurity profiles and pharmacological activity?

  • Catalytic Hydrogenation vs. Direct Amination : Hydrogenation routes (e.g., using PtO2) may introduce methylpiperidine impurities (e.g., 4-methylpiperidine derivatives) that reduce sodium channel selectivity .
  • Mitigation : Adjusting catalyst loading (e.g., 0.3 g PtO2/9.3 g substrate) and reaction time minimizes side products .

What strategies resolve contradictions in flecainide’s reported IC50 values across studies?

  • Standardized Assay Conditions : Fixed pH (7.4), temperature (37°C), and ion concentrations (e.g., [K<sup>+</sup>] = 4 mM) reduce variability .
  • Cross-Validation : Compare results from patch-clamp electrophysiology and radioligand binding assays to confirm target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.